molecular formula C26H29N3O4S B1412631 Tert-butyl N-[(3R)-1-[2-[(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-6-phenylphenyl]piperidin-3-yl]carbamate CAS No. 1204144-31-9

Tert-butyl N-[(3R)-1-[2-[(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-6-phenylphenyl]piperidin-3-yl]carbamate

Cat. No. B1412631
CAS RN: 1204144-31-9
M. Wt: 479.6 g/mol
InChI Key: RYPCQAUMALTJSF-LJQANCHMSA-N
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Description

Tert-butyl N-[(3R)-1-[2-[(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-6-phenylphenyl]piperidin-3-yl]carbamate is a useful research compound. Its molecular formula is C26H29N3O4S and its molecular weight is 479.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Asymmetric Synthesis and Nociceptin Antagonists

The compound has been utilized in the efficient and practical asymmetric synthesis of intermediates for the synthesis of nociceptin antagonists. A specific method includes diastereoselective reduction and isomerization processes that prove applicable for large-scale operations, leading to enantiomerically pure compounds. This synthesis pathway highlights the compound's potential in the development of novel therapeutic agents targeting nociceptin receptors, which play a crucial role in pain and stress-related disorders (H. Jona et al., 2009).

Impurity Identification in Drug Development

In another study, the compound's derivative, DB-6, identified as an investigational agent for acute liver failure, had its process-related impurities extensively studied. High-performance liquid chromatography (HPLC) and other analytical techniques were employed to identify and characterize major unknown impurities in bulk drug samples, demonstrating the compound's relevance in ensuring the purity and safety of pharmacological agents (Weiwei Ye et al., 2015).

Anticancer Drug Intermediates

The compound has also served as an important intermediate in the synthesis of small molecule anticancer drugs. A rapid and high-yield synthetic method was established, underlining its significance in the development of tyrosine kinase inhibitors and other antitumor drugs aimed at overcoming resistance issues in cancer treatment. This underscores the compound's critical role in the ongoing search for effective cancer therapies (Binliang Zhang et al., 2018).

Novel Synthetic Routes and Structural Studies

Further research has explored novel synthetic routes and structural studies of related compounds, shedding light on the versatile synthetic applications and the potential for discovering new pharmacologically active molecules. These studies contribute to a broader understanding of the chemical and pharmacological landscapes, where the compound and its derivatives can be utilized for various therapeutic and research purposes (Y. Liu et al., 2012).

properties

IUPAC Name

tert-butyl N-[(3R)-1-[2-[(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-6-phenylphenyl]piperidin-3-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29N3O4S/c1-26(2,3)33-24(31)27-19-12-8-14-29(16-19)22-18(15-21-23(30)28-25(32)34-21)11-7-13-20(22)17-9-5-4-6-10-17/h4-7,9-11,13,15,19H,8,12,14,16H2,1-3H3,(H,27,31)(H,28,30,32)/t19-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYPCQAUMALTJSF-LJQANCHMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCN(C1)C2=C(C=CC=C2C3=CC=CC=C3)C=C4C(=O)NC(=O)S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CCCN(C1)C2=C(C=CC=C2C3=CC=CC=C3)C=C4C(=O)NC(=O)S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Tert-butyl N-[(3R)-1-[2-[(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-6-phenylphenyl]piperidin-3-yl]carbamate
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Tert-butyl N-[(3R)-1-[2-[(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-6-phenylphenyl]piperidin-3-yl]carbamate
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Reactant of Route 3
Tert-butyl N-[(3R)-1-[2-[(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-6-phenylphenyl]piperidin-3-yl]carbamate
Reactant of Route 4
Tert-butyl N-[(3R)-1-[2-[(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-6-phenylphenyl]piperidin-3-yl]carbamate
Reactant of Route 5
Reactant of Route 5
Tert-butyl N-[(3R)-1-[2-[(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-6-phenylphenyl]piperidin-3-yl]carbamate
Reactant of Route 6
Reactant of Route 6
Tert-butyl N-[(3R)-1-[2-[(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-6-phenylphenyl]piperidin-3-yl]carbamate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.